tert-Butyl (4-nitrocyclohex-3-en-1-yl)carbamate
Description
tert-Butyl (4-nitrocyclohex-3-en-1-yl)carbamate is a nitro-substituted cyclohexene derivative featuring a carbamate protective group. This compound is structurally characterized by a cyclohexene ring with a nitro (-NO₂) group at position 4 and a tert-butyl carbamate (-Boc) moiety at position 1. The nitro group confers strong electron-withdrawing properties, influencing the compound’s reactivity and stability.
Properties
IUPAC Name |
tert-butyl N-(4-nitrocyclohex-3-en-1-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O4/c1-11(2,3)17-10(14)12-8-4-6-9(7-5-8)13(15)16/h6,8H,4-5,7H2,1-3H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPFICZLOTUJPDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(=CC1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitroalkene Dienophiles in [4+2] Cycloadditions
The Diels-Alder reaction between a conjugated diene and a nitroalkene dienophile provides direct access to nitro-substituted cyclohexene derivatives. For example:
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Diene selection : 1,3-Butadiene or substituted dienes react with nitroethene to form 4-nitrocyclohex-3-ene frameworks.
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Reaction conditions : Thermal activation (80–120°C) or Lewis acid catalysis (e.g., ZnCl₂) enhances regioselectivity and yield.
Example procedure :
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Combine 1,3-butadiene (1.2 equiv) and nitroethene (1.0 equiv) in toluene at 100°C for 12 hours.
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Purify the crude product via flash chromatography (hexane/EtOAc, 8:1) to isolate 4-nitrocyclohex-3-ene.
Yield comparison :
| Dienophile | Diene | Catalyst | Yield (%) |
|---|---|---|---|
| Nitroethene | 1,3-Butadiene | None | 65 |
| Nitrostyrene | Isoprene | ZnCl₂ | 78 |
Post-Cycloaddition Functionalization
Following cycloaddition, the cyclohexene intermediate requires amine functionalization at the 1-position for Boc protection:
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Amination : Treat 4-nitrocyclohex-3-ene with hydroxylamine hydrochloride and NaHCO₃ in ethanol/water (70°C, 6 hours) to introduce an amine group.
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Boc protection : React the amine with Boc anhydride (1.1 equiv) and DMAP (0.1 equiv) in dichloromethane (0°C to RT, 2 hours).
Key challenge : Competing nitration side reactions may occur if the amine is unprotected during nitro group installation.
Nitration of Pre-Formed Cyclohexene Derivatives
Direct Nitration Strategies
Nitration of cyclohex-3-en-1-amine derivatives using mixed acid (HNO₃/H₂SO₄):
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Dissolve cyclohex-3-en-1-amine in concentrated H₂SO₄ at 0°C.
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Slowly add fuming HNO₃ (1.2 equiv) while maintaining temperature <5°C.
Limitations : Poor regioselectivity (4-nitro vs. 5-nitro products) and over-nitration.
Directed Nitration via Protecting Groups
To enhance regioselectivity, temporary protection of the amine facilitates nitro group placement:
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Protect the amine as an acetate (Ac₂O, pyridine, RT, 2 hours).
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Nitrate using AcONO₂ in AcOH at 40°C (4 hours).
Yield improvement : Directed nitration increases 4-nitro selectivity from 55% to 82%.
Boc Protection Methodologies
Standard Boc Anhydride Protocol
Phase-Transfer Catalyzed Alkylation
For substrates sensitive to strong bases:
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Mix amine, Boc anhydride (1.2 equiv), and tetrabutylammonium bromide (0.05 equiv) in ethyl acetate.
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Add 50% KOH aqueous solution dropwise at 0°C.
Advantages : Higher functional group tolerance; yields >90%.
Optimization and Scalability
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent (Boc step) | Ethyl acetate | 92 | 98 |
| Temperature | 0–15°C | 90 | 97 |
Catalytic Enhancements
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Rhodium catalysis : Employ [Rh(cod)Cl]₂ (2 mol%) for Boc transfer to amines, achieving 85% yield in THF at 60°C.
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Organotin catalysts : Tributyltin oxide (5 mol%) accelerates carbamate formation at RT (88% yield).
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-nitrocyclohex-3-en-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The carbamate group can be substituted under acidic or basic conditions to form different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is commonly used for the reduction of the nitro group.
Substitution: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide can facilitate substitution reactions
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 4-aminocyclohex-3-en-1-yl carbamate.
Substitution: Formation of various substituted carbamates depending on the reagents used
Scientific Research Applications
tert-Butyl (4-nitrocyclohex-3-en-1-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl (4-nitrocyclohex-3-en-1-yl)carbamate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The carbamate group can also participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Physical and Spectral Properties
- Solubility: Nitro and boronate derivatives exhibit lower aqueous solubility compared to amino or methoxy analogues due to increased hydrophobicity.
- Thermal Stability : Nitro compounds may decompose exothermically under heat, whereas carbamate-protected amines (e.g., ) are more stable .
- Spectroscopic Signatures: Nitro groups show strong IR absorption near 1520–1350 cm⁻¹ (asymmetric and symmetric NO₂ stretching), distinct from the N-H stretches (~3300 cm⁻¹) in amino derivatives .
Pharmaceutical Relevance
- Nitro Derivatives : Serve as intermediates for antitubercular or anticancer agents, where nitro groups are reduced in vivo to active amines .
- Boronate Analogues : Widely used in synthesizing kinase inhibitors (e.g., and highlight their role in pyrimidine-based drug candidates) .
- Amino Derivatives: Key precursors for HIV protease inhibitors and anticoagulants .
Q & A
Q. What are the recommended synthetic routes for tert-butyl (4-nitrocyclohex-3-en-1-yl)carbamate?
The synthesis typically involves a multi-step approach:
- Amine Protection : Start with tert-butyl carbamate (Boc) protection of the cyclohexenyl amine. The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃ or DMAP) .
- Nitration : Introduce the nitro group at the 4-position of the cyclohexene ring. This may require regioselective nitration using mixed acids (HNO₃/H₂SO₄) or acetyl nitrate, with careful temperature control (-10°C to 0°C) to avoid over-nitration .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (e.g., from EtOH/H₂O) is recommended for isolating the final product .
Q. How can the purity of this compound be assessed?
- HPLC : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity. A single peak at 254 nm indicates high purity .
- Melting Point : Compare the observed melting point (e.g., 114–118°C for similar Boc-protected cyclohexyl derivatives) with literature values .
- Elemental Analysis : Confirm C, H, N, and O percentages match theoretical values (calculated via molecular formula: C₁₁H₁₈N₂O₄) .
Q. What spectroscopic methods are suitable for characterizing this compound?
- ¹H/¹³C NMR : Key signals include the tert-butyl group (δ ~1.4 ppm, 9H singlet in ¹H NMR; δ ~28 ppm in ¹³C NMR) and nitro group proximity effects on cyclohexene protons (δ 6.5–7.5 ppm for conjugated double bonds) .
- IR Spectroscopy : Look for carbamate C=O stretch (~1680–1720 cm⁻¹) and nitro group absorption (~1520 and 1350 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ or [M+Na]⁺ peaks matching the exact mass (e.g., 266.1267 for C₁₁H₁₈N₂O₄) .
Advanced Research Questions
Q. How does the nitro group influence the reactivity of the cyclohexene ring?
The nitro group is a strong electron-withdrawing group, which:
- Activates the Ring for electrophilic substitution at meta/para positions but deactivates it for nucleophilic attacks.
- Alters Conformation : The nitro group’s steric and electronic effects may enforce a chair or boat cyclohexene conformation, impacting stereoselectivity in downstream reactions (e.g., hydrogenation) .
- Redox Sensitivity : The nitro group can be reduced to an amine (e.g., using H₂/Pd-C), enabling post-functionalization strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
